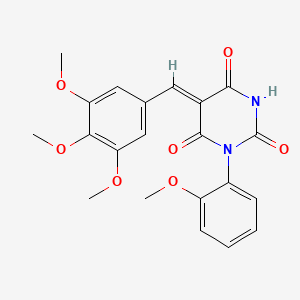![molecular formula C18H21NOS B4598469 2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4598469.png)
2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide
Descripción general
Descripción
2-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide is a useful research compound. Its molecular formula is C18H21NOS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.13438547 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their anticancer activity against several cancer cell lines. A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides starting from 2-(4-methylphenyl)acetic acid. These compounds exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Crystal Structure and Modeling
The synthesis, crystal structure, and geometrical modeling of crystal morphology of benzamide derivatives have also been explored. Goel et al. (2017) reported on the synthesis of N-(4-methylbenzyl)benzamide, demonstrating its potential for multifunctional optical and piezoelectric crystal applications. This study highlights the importance of understanding crystal structures for the development of new materials (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).
Novel Insecticides
In the agricultural sector, benzamide derivatives such as flubendiamide have shown extremely strong insecticidal activity, especially against lepidopterous pests. Tohnishi et al. (2005) described flubendiamide's unique chemical structure and its novel mode of action, distinguishing it from commercial insecticides. This compound is also noted for its safety for non-target organisms, making it a suitable agent for integrated pest management programs (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Polymer Science
In polymer science, Cesana et al. (2007) developed new 2-oxazoline monomers with protected thiol groups for the synthesis of well-defined copolymers. These polymers, with pendant thiol groups, were used for further reactions, demonstrating the versatility of benzamide derivatives in designing functional materials (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Antimicrobial Properties
Limban et al. (2011) investigated new acylthiourea derivatives of benzamides for their antimicrobial activity. These compounds showed activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Propiedades
IUPAC Name |
2-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-7-3-5-9-16(14)13-21-12-11-19-18(20)17-10-6-4-8-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMAHZNDMXJYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4598387.png)
![methyl 5-[(benzylsulfonyl)amino]-2-chlorobenzoate](/img/structure/B4598395.png)

![1-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-2-methyl-1H-benzimidazole](/img/structure/B4598414.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4598421.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4598440.png)
![3-amino-N-(2,3-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4598444.png)

amino]-N-(2-iodophenyl)butanamide](/img/structure/B4598455.png)
![N-(4-{[(3-phenylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4598456.png)

![N-(2-furylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4598473.png)
![methyl [(3,4-dichlorobenzyl)thio]acetate](/img/structure/B4598476.png)
![N-(2-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4598487.png)
